molecular formula C12H11F3N4O B1637366 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide CAS No. 618090-91-8

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B1637366
CAS No.: 618090-91-8
M. Wt: 284.24 g/mol
InChI Key: JHHXEVPETPWJRU-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a chemical compound that features a trifluoromethyl group, a pyrazole ring, and a carbohydrazide moiety. The trifluoromethyl group is known for its significant role in enhancing the chemical and biological properties of compounds, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the pyrazole ring and carbohydrazide moiety, enables the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c1-7-2-4-8(5-3-7)19-10(12(13,14)15)9(6-17-19)11(20)18-16/h2-6H,16H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHXEVPETPWJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618090-91-8
Record name 1-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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